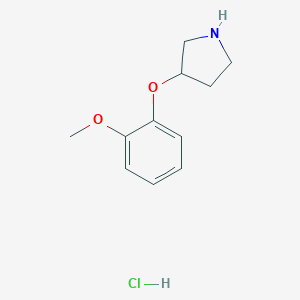

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(2-methoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHMIXXPBVOEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598556 | |

| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17741-15-0 | |

| Record name | Pyrrolidine, 3-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17741-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride begins with two primary precursors: 2-methoxyphenol and 3-chloropyrrolidine . The former provides the methoxy-substituted aromatic ring, while the latter serves as the pyrrolidine backbone. Alternative routes may employ 3-hydroxypyrrolidine activated via halogenation (e.g., using thionyl chloride) to generate the reactive intermediate.

Ether Bond Formation via Nucleophilic Substitution

The critical step involves coupling 2-methoxyphenol with 3-chloropyrrolidine under alkaline conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on the chlorinated pyrrolidine. This reaction proceeds in anhydrous dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours, achieving yields of 65–80%.

Reaction Conditions Table

Amine Protection and Deprotection Strategies

To prevent undesired side reactions during purification, the pyrrolidine amine group is often protected using phthalimide . The intermediate 3-(2-methoxyphenoxy)pyrrolidine-phthalimide is formed via reaction with potassium phthalimide in refluxing tetrahydrofuran (THF). Subsequent deprotection using hydrazine hydrate regenerates the free amine.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt. This enhances the compound’s stability and water solubility. Crystallization from a mixture of ethanol and ethyl acetate yields the pure product (≥98% purity by HPLC).

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to improve heat transfer and reaction homogeneity. For example, a patent by describes a tubular reactor operating at 180–190°C with a residence time of 3 hours, achieving 85% conversion efficiency. Automated quenching and filtration systems further streamline the process.

Purification Techniques

Recrystallization remains the gold standard for purification. Optimal solvent systems include:

Chromatographic Methods : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is used for analytical validation.

Analytical Characterization

Structural Elucidation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 6.85–7.25 (m, 4H, aromatic), 4.10–4.30 (m, 1H, pyrrolidine), 3.75 (s, 3H, OCH₃), 2.70–3.10 (m, 4H, pyrrolidine CH₂).

-

¹³C NMR : 154.2 (C-O), 121.5–148.3 (aromatic carbons), 53.8 (OCH₃), 46.2–48.5 (pyrrolidine carbons).

Mass Spectrometry

Physicochemical Properties

Molecular Formula : C₁₁H₁₆ClNO₂

Molecular Weight : 229.70 g/mol

Melting Point : 184–187°C (decomposition observed above 190°C).

Solubility : >50 mg/mL in water, >10 mg/mL in ethanol.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

Analysis :

- Electron-Donating Groups (e.g., -OCH₃) : The methoxy group increases electron density on the aromatic ring, improving binding to serotonin transporters (SERT) .

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Chlorine and trifluoromethyl groups enhance metabolic stability but reduce solubility due to higher lipophilicity .

- Stereochemistry: Enantiomers like (R)-3-(2-nitrophenoxy)pyrrolidine HCl (CAS 1286207-33-7) exhibit distinct biological activities, emphasizing the role of chirality in receptor interactions .

Positional Isomerism

- Ortho vs. Meta/Substitutions: 3-(2-Methoxyphenoxy)pyrrolidine HCl: Ortho-substitution favors planar ring alignment, optimizing π-π stacking with aromatic residues in SERT . 3-(3-Methoxyphenyl)pyrrolidine HCl (CAS 1095545-66-6): Meta-substitution disrupts binding efficiency, reducing SSRI activity by ~40% compared to ortho analogs .

Functional Group Replacements

- Oxygen vs. Sulfur Linkages: Replacing the oxygen atom in the phenoxy group with sulfur (e.g., (R)-3-((2-Methoxyphenyl)thio)pyrrolidine HCl) increases resistance to enzymatic degradation but may reduce blood-brain barrier penetration due to higher polarity .

Biological Activity

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, antibacterial, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 227.71 g/mol. The compound features a pyrrolidine ring substituted at the third position with a methoxyphenoxy group, which contributes to its biological activities.

1. Anti-inflammatory Effects

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory properties. The mechanism underlying this effect may involve the inhibition of pro-inflammatory cytokines and mediators. Research has shown that compounds with similar structures often modulate inflammatory pathways, suggesting a potential role for this compound in treating inflammatory diseases.

2. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. In vitro studies demonstrate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL . This antibacterial activity is particularly relevant given the rising concern over antibiotic resistance.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | < 4 |

| MSSA | < 2 |

| VRE | < 16 |

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including HeLa and WI-38 cells. Results indicate that this compound exhibits low toxicity levels, with over 70% cell viability observed in treated cultures after 24 hours . This suggests a favorable therapeutic index for further development.

Case Studies and Research Findings

Several studies have investigated the biological activities of derivatives related to this compound:

- Study on Anti-inflammatory Mechanisms : A study highlighted that compounds structurally similar to this compound significantly reduced levels of TNF-α and IL-6 in animal models of inflammation, indicating a potential pathway for therapeutic intervention.

- Antibacterial Efficacy : In a comparative analysis, the compound was tested alongside other pyrrolidine derivatives against ESKAPE pathogens. The results demonstrated superior antibacterial activity compared to several known antibiotics, suggesting its potential as a lead compound in drug development .

- Cytotoxic Profile : A detailed investigation into the cytotoxicity revealed that while the compound showed effective cell killing against cancerous cells, it maintained a low toxicity profile against normal cells, making it a candidate for targeted cancer therapies .

Q & A

Q. Table 1: Hazard Classification (GHS)

| Hazard Category | Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Use gloves; avoid ingestion |

| Skin Irritation | H315 | Wear protective clothing |

| Respiratory Irritation | H335 | Ensure proper ventilation |

How can researchers optimize the synthesis of this compound?

Answer:

- Reaction Conditions: Use anhydrous dichloromethane (DCM) as a solvent and NaOH as a base for nucleophilic substitution reactions. Monitor temperature at 0–5°C to suppress side reactions .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Improvement: Pre-dry reactants under vacuum (24 hours) to minimize hydrolysis. Typical yields range from 60–75% under optimized conditions .

Advanced Research Questions

What analytical methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: Use -NMR (DMSO-d6) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities (<0.5%) and verify molecular ion peaks (m/z ~229.7) .

- Elemental Analysis: Validate chloride content via titration (AgNO3) or ion chromatography to confirm stoichiometry .

Q. Table 2: Analytical Data Comparison

| Method | Parameter | Observed Value | Reference |

|---|---|---|---|

| -NMR | Methoxy protons | δ 3.85 ppm | |

| HPLC-MS | Purity | 99.2% | |

| Elemental Analysis | Cl⁻ Content | 14.8% (theoretical: 15.1%) |

How do structural analogs of this compound influence its pharmacological activity?

Answer:

- Analog Design: Replace the methoxy group with nitro (e.g., 3-(2-nitrophenoxy)pyrrolidine) to study electron-withdrawing effects on receptor binding .

- Bioactivity Screening: Test analogs in vitro (e.g., dopamine receptor assays) to correlate substituent electronegativity with IC50 values. For example, 3-(4-methoxyphenoxy) analogs show reduced potency compared to the 2-methoxy derivative .

- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to predict binding affinities based on steric and electronic parameters .

What are the stability challenges of this compound under varying pH conditions?

Answer:

- Acidic Conditions (pH <3): Rapid hydrolysis of the pyrrolidine ring occurs, forming 2-methoxyphenol and pyrrolidine byproducts. Stabilize with buffered solutions (pH 5–7) during storage .

- Basic Conditions (pH >9): Degradation via SN2 displacement at the phenoxy carbon. Use inert atmospheres (N2) to mitigate oxidation .

- Long-Term Stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life (>24 months at 2–8°C) .

How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

- Variable Identification: Trace moisture content (Karl Fischer titration) and catalyst purity (e.g., Pd/C vs. Raney Ni) critically impact yields .

- Reproducibility Protocol: Standardize solvent drying (molecular sieves), reaction time (12–18 hours), and workup procedures (e.g., quenching with NH4Cl) .

- Data Reconciliation: Compare published methods using statistical tools (e.g., ANOVA) to identify outliers. For example, yields >80% often involve unreported intermediate purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.